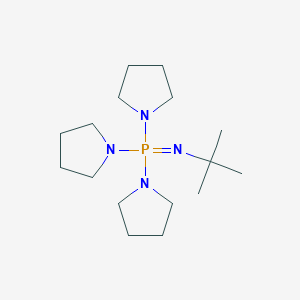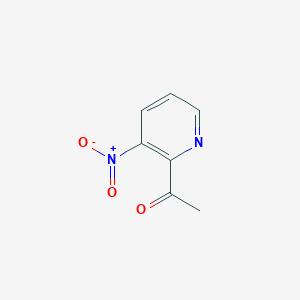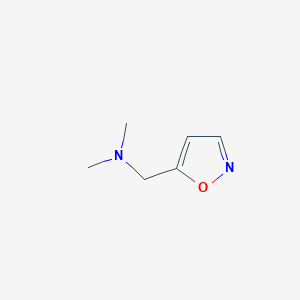![molecular formula C20H13N7O5 B063873 5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione CAS No. 189998-38-7](/img/structure/B63873.png)
5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione, commonly known as AZD, is a synthetic compound that has gained attention in scientific research due to its potential use in drug development.
Mechanism Of Action
The mechanism of action of AZD involves the inhibition of specific enzymes and proteins that are involved in disease processes. For example, AZD has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. This inhibition can lead to the suppression of tumor growth in cancer cells.
Biochemical And Physiological Effects
AZD has been shown to have a variety of biochemical and physiological effects, depending on the specific disease process being targeted. For example, in cancer cells, AZD can induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In inflammation, AZD can inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using AZD in lab experiments is its specificity for certain enzymes and proteins, making it a useful tool for studying their functions. However, one limitation of using AZD is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of AZD. One direction is the development of more specific and potent inhibitors of the enzymes and proteins targeted by AZD. Another direction is the investigation of the potential use of AZD in combination with other drugs for the treatment of various diseases. Additionally, the use of AZD in animal models of disease could provide valuable information on its efficacy and safety.
Synthesis Methods
The synthesis of AZD involves a multistep process that starts with the condensation of 2,4,6-trimethylbenzaldehyde and malononitrile to form 2,4,6-trimethyl-1,3-cyclohexadiene-1-carbonitrile. This compound is then reacted with nitrobenzene and ammonium acetate to form 2,4,6-trimethyl-1,3-cyclohexadiene-1-carbonitrile-4-nitrophenylhydrazone. The hydrazone is then reacted with sodium azide to form 5-azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione.
Scientific Research Applications
AZD has been studied for its potential use as a therapeutic agent in the treatment of cancer, inflammation, and infectious diseases. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.
properties
CAS RN |
189998-38-7 |
|---|---|
Product Name |
5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione |
Molecular Formula |
C20H13N7O5 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
5-azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C20H13N7O5/c1-24-17-14(15(22-23-21)16(19(24)29)27(31)32)18(28)26(13-10-6-3-7-11-13)20(30)25(17)12-8-4-2-5-9-12/h2-11H,1H3 |
InChI Key |
VWBFUDXUEQVVNV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=C(C1=O)[N+](=O)[O-])N=[N+]=[N-])C(=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(C(=C(C1=O)[N+](=O)[O-])N=[N+]=[N-])C(=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione, 5-azido-8-methyl-6-nitro-1,3-diphenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)

